molecular formula C19H29N3O4 B2565496 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1096491-62-1

4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2565496
CAS No.: 1096491-62-1
M. Wt: 363.458
InChI Key: HSHOHKOHYZZMLT-UHFFFAOYSA-N
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Description

4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a high-purity chemical reagent designed for specialized laboratory research. This compound features a unique molecular structure incorporating both 3,4-dimethylphenyl and 3-morpholinopropyl moieties linked through an amino-oxobutanoic acid core. Its structural complexity suggests potential as a key intermediate in organic synthesis, particularly in the development of novel pharmacologically active molecules. The morpholine group is often associated with modulation of solubility and bioavailability in drug discovery efforts, while the substituted anilino component can serve as a central scaffold. Researchers may find value in this compound for exploring structure-activity relationships, developing new enzyme inhibitors, or as a building block in medicinal chemistry programs. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use. For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Properties

IUPAC Name

4-(3,4-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-14-4-5-16(12-15(14)2)21-18(23)13-17(19(24)25)20-6-3-7-22-8-10-26-11-9-22/h4-5,12,17,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHOHKOHYZZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 3,4-dimethylaniline, which is then reacted with a suitable acylating agent to introduce the oxobutanoic acid moiety

Reaction Conditions:

    Temperature: Typically carried out at room temperature to moderate heat (20-80°C).

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The aromatic amino group can form hydrogen bonds and π-π interactions with proteins and enzymes, while the morpholinopropyl group enhances its solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:

Compound Name Key Substituents Functional Groups Potential Biological Activity
Target Compound 3,4-Dimethylphenyl, 3-morpholinopropyl Amide, carboxylic acid, morpholine Inferred: Anti-inflammatory, antimicrobial
4-[(4-Bromophenyl)amino]-2-methylidene-... 4-Bromophenyl Amide, carboxylic acid, methylidene Anti-inflammatory, antimicrobial
4-((2,4-Dimethylphenyl)amino)-... 2,4-Dimethylphenyl Amide, carboxylic acid Structural isomer; activity unknown
Antimalarial pyrazole-carboxamides Morpholino, arylidene Pyrazole, carboxamide, morpholine Antimalarial

Key Observations :

  • Substituent Effects: The 3,4-dimethylphenyl group (target) vs. 4-bromophenyl (): Methyl groups (electron-donating) increase lipophilicity, whereas bromine (electron-withdrawing) enhances electrophilicity, affecting reactivity and binding . Morpholinopropyl vs. Morpholino: The 3-morpholinopropyl chain in the target compound may improve solubility and tissue penetration compared to simpler morpholino groups .
Physicochemical Properties
  • Hydrogen Bonding and Solubility: The 4-bromophenyl analog () exhibits strong N–H⋯O and O–H⋯O hydrogen bonds, forming dimeric motifs that enhance crystallinity but may reduce solubility . The target compound’s morpholinopropyl group likely disrupts dense crystal packing, improving aqueous solubility compared to bromophenyl or dimethylphenyl analogs.

Biological Activity

The compound 4-((3,4-dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic molecule that exhibits a range of biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 279.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the morpholine moiety enhances its solubility and bioavailability, which is crucial for its pharmacological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic processes. For instance, it may act as an inhibitor of alanine-glyoxylate aminotransferase, which plays a role in glyoxylate detoxification and gluconeogenesis .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
  • Antimicrobial Properties : Its structure suggests potential antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits alanine-glyoxylate aminotransferase
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialPotential efficacy against bacterial strains

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis. These findings suggest that the compound may serve as a lead for developing novel anticancer therapies.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This positions it as a promising candidate for further development in antimicrobial drug discovery.

Research Findings

Recent research has highlighted the need for further exploration into the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for evaluating its therapeutic potential.

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